Capravirine

概要

説明

Capravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for its potential use in treating human immunodeficiency virus (HIV) infections. It is known for its unique resistance profile, requiring multiple mutations in HIV-1 to develop resistance . Despite its promising initial studies, development was discontinued after phase II trials .

準備方法

カプラビリンは、さまざまな試薬と条件を含む一連の化学反応によって合成されます最終段階には、カルバメート基の形成が含まれます

化学反応の分析

カプラビリンは、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、さまざまな酸化剤と触媒が含まれます。これらの反応から生成される主要な生成物は、酸素化代謝物です .

4. 科学研究の応用

カプラビリンは、主にその抗ウイルス特性、特に HIV-1 に対する特性について研究されてきました。これは、抗レトロウイルス薬を経験した患者においても、強力な抗ウイルス活性を示しました 。さらに、カプラビリンの独自の耐性プロファイルにより、HIV 耐性メカニズムを研究し、新しい NNRTI を開発するための貴重な化合物となっています .

科学的研究の応用

Pharmacological Properties

Capravirine exhibits a distinct mechanism of action by binding to the reverse transcriptase enzyme, which is crucial for viral replication. Unlike other NNRTIs, HIV-1 must undergo multiple mutations to develop resistance against this compound, making it a potential option for patients with resistant strains of the virus .

Key Metabolic Insights:

- This compound is well absorbed and undergoes extensive metabolism, primarily through oxidative pathways and glucuronidation .

- The drug's metabolites include monooxygenated products and a glucuronide form, which are significant for understanding its pharmacokinetics .

Clinical Trials Overview

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in HIV-infected individuals.

Phase 1 Studies

In a phase 1 study involving 55 HIV-1-infected patients, this compound was administered at doses of 25 mg/kg/day for up to 28 days. The results showed a median decrease in HIV-1 load by 1.34 log10 copies/mL at day 15, indicating significant antiviral activity even in treatment-experienced patients .

Phase 2b Studies

Subsequent phase 2b trials aimed to assess the drug's efficacy when combined with standard triple-drug regimens. However, these studies reported no statistically significant differences in viral load reduction between the treatment groups, leading to Pfizer's decision to discontinue further development of this compound in July 2005 .

Case Studies and Findings

Adverse Events:

The most common side effects reported during clinical trials included diarrhea (5%) and nausea (4%), with no significant drug-related rashes observed . Notably, high dropout rates were recorded in some study arms due to adverse effects associated with other medications like nelfinavir .

Resistance Profile:

this compound demonstrated effectiveness against HIV strains that had developed resistance to other NNRTIs. In vitro studies indicated that it could inhibit strains with specific mutations (e.g., K103N), which are known to confer broad resistance to existing NNRTIs .

Summary of Clinical Trial Results

| Study Phase | Participants | Dosage | Median Viral Load Reduction | Adverse Events |

|---|---|---|---|---|

| Phase 1 | 55 | 25 mg/kg/day | 1.34 log10 copies/mL | Diarrhea (5%), Nausea (4%) |

| Phase 2b | Varied | Various | No significant difference | High dropout rates due to side effects |

作用機序

カプラビリンは、HIV-1 の逆転写酵素を阻害することによって機能します。これは酵素に結合し、ウイルス RNA を DNA に転写することを阻止し、それによってウイルスの複製を阻害します 。この化合物は、逆転写酵素の主鎖と広範な水素結合ネットワークを形成し、これは単純な側鎖変異によって破壊される可能性は低い .

6. 類似の化合物との比較

カプラビリンは、ネビラピンやデラビルジンなどの他の NNRTI とは構造的に異なります。これは、逆転写酵素とより広範な水素結合ネットワークを形成し、これがその独自の耐性プロファイルに貢献しています 。類似の化合物には次のようなものがあります。

ネビラピン: 異なる耐性プロファイルを持つ別の NNRTI。

デラビルジン: 同様の作用機序を持つが、構造特性が異なる NNRTI。

エファビレンツ: 強力な抗ウイルス活性で知られている NNRTI ですが、耐性メカニズムが異なります。

類似化合物との比較

Capravirine is structurally distinct from other NNRTIs such as nevirapine and delavirdine. It forms a more extensive hydrogen-bond network with the reverse transcriptase enzyme, which contributes to its unique resistance profile . Similar compounds include:

Nevirapine: Another NNRTI with a different resistance profile.

Delavirdine: An NNRTI with a similar mechanism of action but different structural properties.

Efavirenz: An NNRTI known for its potent antiviral activity but different resistance mechanisms.

This compound’s uniqueness lies in its ability to maintain activity against HIV-1 strains with common NNRTI-associated mutations .

生物活性

Capravirine is a nonnucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infections. Its unique mechanism of action and resistance profile make it a significant compound in the study of HIV treatment, particularly for patients with resistance to other NNRTIs. This article delves into its biological activity, including clinical trial results, mechanisms of action, and case studies.

This compound inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the enzyme, this compound induces structural changes that prevent viral RNA from being converted into DNA, thereby halting viral replication. Unlike other NNRTIs, this compound has shown a slower development of resistance mutations, making it potentially more effective in patients with existing NNRTI resistance.

Phase I and II Trials

- Phase I Study : A study involving 55 HIV-1-infected individuals demonstrated that this compound could reduce HIV-1 load significantly. At a dose of 25 mg/kg/day, the median decrease in viral load was 1.34 log(10) copies/mL by day 15 . The most common side effects were mild, including diarrhea (5%) and nausea (4%).

- Phase IIb Study : In a subsequent trial focusing on patients with NNRTI resistance, this compound was combined with nelfinavir and nucleoside reverse transcriptase inhibitors (NRTIs). Although there was some activity against resistant strains, the overall efficacy did not show significant improvement compared to placebo. The failure rates were 24% for placebo versus 15% and 13% for this compound doses of 700 mg and 1400 mg respectively .

Resistance Profile

This compound's resistance profile is noteworthy. It requires multiple mutations for HIV-1 to develop resistance, unlike other NNRTIs that can be countered by single mutations. Preclinical studies indicated that this compound retains activity against HIV strains harboring common NNRTI mutations such as K103N .

Case Studies

Several case studies have highlighted this compound's potential benefits and limitations:

- Case Study 1 : A patient with extensive prior NNRTI exposure showed a significant reduction in viral load when treated with this compound as part of a combination regimen. This case illustrated the drug's potential in salvage therapy despite previous treatment failures.

- Case Study 2 : Another case involved a cohort of patients who had previously failed multiple antiretroviral therapies. While some patients achieved viral suppression below detectable levels, overall results indicated high dropout rates due to adverse effects such as diarrhea and nausea .

Summary of Clinical Data

| Study Phase | Patient Population | Key Findings | Adverse Events |

|---|---|---|---|

| Phase I | 55 HIV-1 infected individuals | Median viral load decrease: 1.34 log(10) copies/mL | Diarrhea (5%), Nausea (4%) |

| Phase IIb | Patients with NNRTI resistance | No significant difference from placebo | Diarrhea (up to 65%), Nausea (35%) |

| Overall | Treatment-experienced patients | Resistance requires multiple mutations | High dropout rates |

特性

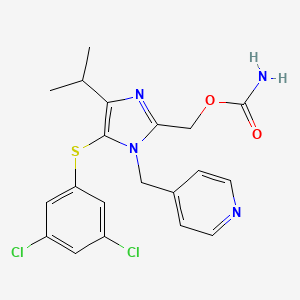

IUPAC Name |

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170689 | |

| Record name | Capravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178979-85-6 | |

| Record name | Capravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。